3-Amino-6-(ethylthio)pyridazine
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Overview
Description
3-Amino-6-(ethylthio)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an amino group at the third position and an ethylthio group at the sixth position on the pyridazine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Safety and Hazards
The safety data sheet for 3-Aminopyridazine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to avoid release to the environment .
Future Directions
Pyridazines, including 3-Amino-6-(ethylthio)pyridazine, are of enormous interest due to their biological activity. They are often used in the synthesis of pharmaceutical products . The future directions in the field of pyridazine research are likely to focus on exploring their potential applications in drug discovery and development .
Mechanism of Action
Target of Action
3-Amino-6-(ethylthio)pyridazine, also known as 6-(ethylthio)pyridazin-3-amine, is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives are known for their wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities . Therefore, the results of this compound’s action would likely depend on the specific target and the biochemical context.
Biochemical Analysis
Biochemical Properties
For instance, 3-Amino-6-phenylpyridazine, a structurally similar compound, has been identified as an important structural element in ligands that bind to the bromodomains (BRDs) of certain proteins .
Cellular Effects
Pyridazine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyridazine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(ethylthio)pyridazine typically involves the reaction of 6-chloropyridazin-3-amine with sodium ethanethiolate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product . The general reaction scheme is as follows:
6-Chloropyridazin-3-amine+Sodium ethanethiolate→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(ethylthio)pyridazine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Comparison with Similar Compounds
- 3-Amino-6-phenylpyridazine
- 3-Amino-6-methylpyridazine
- 3-Amino-6-chloropyridazine
Comparison: 3-Amino-6-(ethylthio)pyridazine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .
Properties
IUPAC Name |
6-ethylsulfanylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOKIRODXNMOMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466800 |
Source
|
Record name | 6-(Ethylsulfanyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89465-42-9 |
Source
|
Record name | 6-(Ethylsulfanyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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